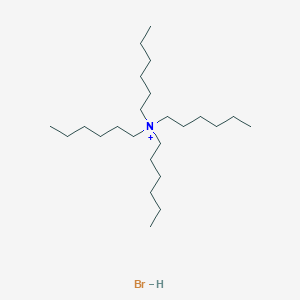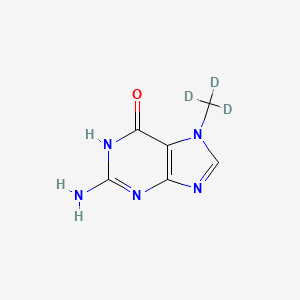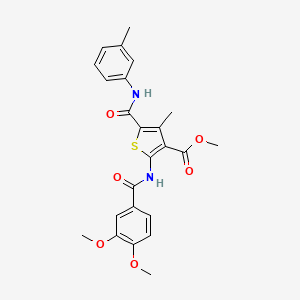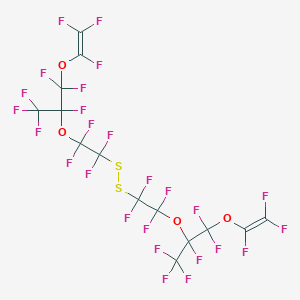
Tungsten chloride oxide(WCl2O2), (T-4)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tungsten chloride oxide typically involves the reaction of tungsten hexachloride (WCl6) with oxygen or oxygen-containing compounds. One common method is the controlled oxidation of tungsten hexachloride in the presence of oxygen gas. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of tungsten chloride oxide without the formation of other tungsten oxides or chlorides.
Industrial Production Methods
In industrial settings, tungsten chloride oxide can be produced through a similar process, but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced equipment and techniques, such as chemical vapor deposition (CVD), can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tungsten chloride oxide undergoes various chemical reactions, including:
Oxidation: Tungsten chloride oxide can be further oxidized to form higher oxidation state compounds, such as tungsten trioxide (WO3).
Reduction: It can be reduced to lower oxidation state compounds, such as tungsten metal (W).
Substitution: The chloride and oxide ligands in tungsten chloride oxide can be substituted with other ligands, such as fluorides or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen gas (O2) and hydrogen peroxide (H2O2). The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO) are used. These reactions often require high temperatures and specific catalysts.
Substitution: Ligand substitution reactions can be carried out using various reagents, depending on the desired product. For example, fluorinating agents like hydrogen fluoride (HF) can be used for fluoride substitution.
Major Products
Oxidation: Tungsten trioxide (WO3)
Reduction: Tungsten metal (W)
Substitution: Various tungsten halides and organotungsten compounds
Applications De Recherche Scientifique
Tungsten chloride oxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: Tungsten chloride oxide is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, such as tungsten carbide, and in the manufacturing of electronic components.
Mécanisme D'action
The mechanism by which tungsten chloride oxide exerts its effects depends on the specific application. In catalytic reactions, it acts as a catalyst by providing active sites for the reaction to occur. In biological applications, it interacts with cellular components, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific use of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tungsten hexachloride (WCl6)
- Tungsten trioxide (WO3)
- Tungsten oxychloride (WOCl4)
Uniqueness
Tungsten chloride oxide is unique due to its specific combination of chloride and oxide ligands, which confer distinct chemical properties and reactivity. Compared to tungsten hexachloride, it has a lower oxidation state and different reactivity patterns. Compared to tungsten trioxide, it has both chloride and oxide ligands, allowing for a wider range of chemical reactions and applications.
Propriétés
Formule moléculaire |
Cl2H2O2W |
|---|---|
Poids moléculaire |
288.76 g/mol |
Nom IUPAC |
dioxotungsten;dihydrochloride |
InChI |
InChI=1S/2ClH.2O.W/h2*1H;;; |
Clé InChI |
ILBXUIIIMLIICO-UHFFFAOYSA-N |
SMILES canonique |
O=[W]=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



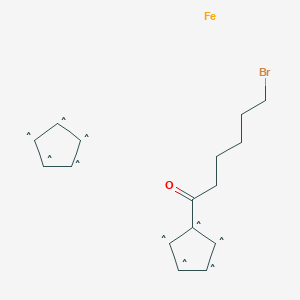
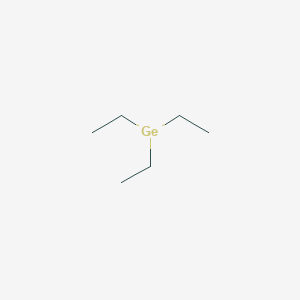
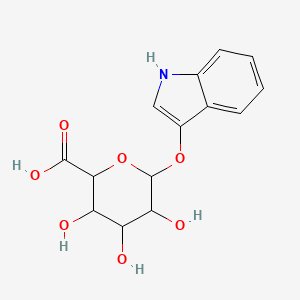
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
